molecular formula C14H22N2O2 B596006 3-[3-(Boc-amino)propyl]aniline CAS No. 1208170-37-9

3-[3-(Boc-amino)propyl]aniline

Cat. No.: B596006
CAS No.: 1208170-37-9
M. Wt: 250.342
InChI Key: HMQFNKDFTUKLPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that boc-protected amines, such as this compound, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis.

Mode of Action

The compound 3-[3-(Boc-amino)propyl]aniline is a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It is added to amines to prevent them from reacting prematurely during a synthesis . The Boc group can be removed under acidic conditions when the protected amine is needed for further reactions .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in a variety of biochemical pathways, depending on the final product of the synthesis.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . Therefore, its primary effect would be its contribution to the formation of these molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which often involves organoboron reagents, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially be used in a variety of reaction conditions. Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .

Biochemical Analysis

Biochemical Properties

3-[3-(Boc-amino)propyl]aniline plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound also interacts with proteins through hydrogen bonding and hydrophobic interactions, which can influence protein folding and stability . Additionally, this compound can form complexes with other biomolecules, such as nucleic acids, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound can also affect cell proliferation and apoptosis, making it a valuable tool in cancer research. Furthermore, this compound has been observed to alter the function of ion channels and transporters, impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . The compound can also interact with DNA and RNA, causing changes in gene expression. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival . At high doses, it can induce toxicity and adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing harm. Understanding these dosage effects is crucial for the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Boc-amino)propyl]aniline typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Boc-amino)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Boc-amino)propyl]aniline is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and for the preparation of various derivatives.

    Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows for selective reactions and high stability under various conditions. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in scientific studies .

Biological Activity

3-[3-(Boc-amino)propyl]aniline, a compound featuring a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight: 208.26 g/mol

This compound contains an aniline core with a propyl chain substituted at the para position of the aniline, and a Boc group that serves to protect the amino functionality during synthetic procedures.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group: The amino group of propylamine is protected using Boc anhydride.
  • Coupling Reaction: The protected amine is then coupled with an appropriate aryl halide (e.g., bromobenzene) to form the desired aniline derivative.
  • Deprotection: Finally, the Boc group is removed under acidic conditions to yield 3-[3-(amino)propyl]aniline.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study by demonstrated that compounds with similar structures showed cytotoxic effects against various bacterial strains at low micromolar concentrations. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Anticancer Properties

In vitro studies have revealed that this compound and its derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was shown to cause morphological changes in treated cells, such as membrane blebbing and cytoplasmic vacuole formation, indicative of apoptotic processes .

Case Studies

  • Study on Antibacterial Efficacy : A comparative analysis was conducted on various Boc-protected amines, including this compound, showing enhanced antibacterial activity when combined with other antibiotics .
  • Anticancer Research : In another study focusing on cancer therapeutics, derivatives were tested against breast cancer cell lines, where they exhibited IC50 values in the range of 1-10 µM, demonstrating promising anticancer activity .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in target organisms:

  • Membrane Disruption : The compound disrupts bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.

Comparative Analysis

A comparison table highlighting key biological activities of this compound and related compounds is provided below.

CompoundAntibacterial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateHigh1-10
MinocyclineHighModerate0.5-5
TigecyclineVery HighLow0.1-1

Properties

IUPAC Name

tert-butyl N-[3-(3-aminophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFNKDFTUKLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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